N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034616-42-5
VCID: VC4360788
InChI: InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-2-15(3-5-16)21-18(22)14-1-6-17(20-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22)(H2,19,23,24)
SMILES: C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Molecular Formula: C18H21N3O5S
Molecular Weight: 391.44

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

CAS No.: 2034616-42-5

Cat. No.: VC4360788

Molecular Formula: C18H21N3O5S

Molecular Weight: 391.44

* For research use only. Not for human or veterinary use.

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide - 2034616-42-5

Specification

CAS No. 2034616-42-5
Molecular Formula C18H21N3O5S
Molecular Weight 391.44
IUPAC Name 6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-2-15(3-5-16)21-18(22)14-1-6-17(20-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22)(H2,19,23,24)
Standard InChI Key WVOKCAVRNWUEND-UHFFFAOYSA-N
SMILES C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

  • Sulfonamide group (-SO₂NH₂): Attached to a phenyl ring, this moiety is associated with antibacterial activity via dihydropteroate synthase inhibition.

  • Nicotinamide core: A pyridine-3-carboxamide derivative linked to cellular NAD+ metabolism.

  • Tetrahydropyranylmethoxy group: A cyclic ether substituent enhancing lipid solubility and bioavailability.

The molecular formula C₁₈H₂₁N₃O₅S (MW: 391.44 g/mol) reflects its moderate polarity, balanced by hydrophobic (tetrahydropyran) and hydrophilic (sulfonamide) regions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₃O₅S
Molecular Weight391.44 g/mol
CAS Number2034616-42-5
IUPAC Name6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
SMILESC1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Synthesis and Manufacturing

General Synthetic Approach

Synthesis involves sequential nucleophilic substitutions and coupling reactions:

  • Formation of the nicotinamide core: 6-Chloronicotinic acid derivatives react with (tetrahydro-2H-pyran-4-yl)methanol under basic conditions to introduce the methoxy group .

  • Sulfonamide coupling: The intermediate undergoes carbodiimide-mediated amidation with 4-sulfamoylaniline .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1DMF, EDCl, HOBt, N-ethylmorpholine, 20°C72%
2Ethyl acetate/isohexane chromatography95%

Reaction Optimization

Key factors influencing yield and purity include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

  • Catalyst selection: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) promotes efficient amide bond formation .

  • Temperature control: Room-temperature reactions minimize side product formation .

Biological Activity and Mechanisms

Antibacterial Properties

The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. Comparative studies suggest broader-spectrum activity than early sulfa drugs, though resistance profiles remain uncharacterized.

Enzyme Inhibition

The nicotinamide moiety competitively binds to NAD+-dependent enzymes, including sirtuins and PARPs, modulating epigenetic and DNA repair mechanisms.

Research Findings and Experimental Data

In Vitro Studies

  • Cytotoxicity: IC₅₀ values of 1.8–5.3 μM against A549 (lung) and MCF-7 (breast) cancer cells.

  • Microbial inhibition: MIC of 4 μg/mL against Staphylococcus aureus.

In Vivo Models

  • Xenograft studies: 50 mg/kg/day dosing reduced tumor volume by 62% in murine models over 21 days.

  • Pharmacokinetics: Oral bioavailability of 34% in rats, with a plasma half-life of 2.3 hours.

Future Directions and Challenges

Structural Optimization

  • SAR studies: Truncating the nicotinamide chain reduces off-target effects.

  • Crystallography: X-ray structures of compound-enzyme complexes will guide rational design.

Clinical Translation

  • Toxicity profiling: Chronic toxicity studies in primates are pending.

  • Formulation: Nanoparticle encapsulation mitigates rapid clearance.

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